molecular formula C22H22F3N3O3 B2521531 3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1226441-02-6

3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2521531
CAS No.: 1226441-02-6
M. Wt: 433.431
InChI Key: QUTHDZHJIWTYPT-UHFFFAOYSA-N
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Description

The compound 3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea is a structurally complex molecule featuring a tricyclic core fused with a urea moiety and a 2-(trifluoromethyl)phenyl substituent. Its tricyclic system includes a 9-oxa-1-azabicyclic framework with a ketone group at position 2, contributing to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

IUPAC Name

1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c23-22(24,25)17-6-1-2-7-18(17)27-21(30)26-14-8-9-19-16(13-14)20(29)28-11-4-3-5-15(28)10-12-31-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHDZHJIWTYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article synthesizes available research findings regarding its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tricyclic core combined with a urea functionality, which is known to influence its biological interactions. The molecular formula is C22H21F3N2O3C_{22}H_{21}F_3N_2O_3, with a molecular weight of approximately 418.4 g/mol. The trifluoromethyl group is particularly significant due to its influence on the compound's lipophilicity and metabolic stability.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features may confer specific binding affinities that modulate physiological processes. Detailed studies are needed to elucidate the precise mechanisms involved.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities including:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds within this structural class may modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
  • Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains, suggesting potential as novel antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tricyclic Core : This can be achieved through cyclization reactions using appropriate catalysts.
  • Introduction of the Urea Moiety : The urea group is usually introduced via reaction with isocyanates or amines under controlled conditions.
  • Functionalization : The trifluoromethyl group can be added using electrophilic fluorination methods.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell proliferation; potential apoptosis induction,
Anti-inflammatoryModulation of cytokine release; reduction in inflammation markers,
AntimicrobialEfficacy against Gram-positive and Gram-negative bacteria ,

Case Study: Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant reductions in cell viability at micromolar concentrations, suggesting that the compound may induce apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Heterocyclic Analogs

The tricyclic framework of the target compound shares similarities with 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (referred to in ). Key differences include:

  • Bioactivity Implications : The analog’s synthesis pathway suggests utility in antimicrobial or enzyme-inhibitory roles, which may extend to the target compound due to shared tricyclic motifs .
Table 1: Structural and Functional Comparison
Feature Target Compound Analog ()
Core Structure 9-Oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4-one
Key Functional Groups Urea, trifluoromethylphenyl Acetic acid amide/ester, methoxy-hydroxyphenyl
Predicted Solubility Moderate (urea enhances polarity; trifluoromethyl reduces it) Low (dithia system increases hydrophobicity)
Synthetic Applications Not explicitly stated; likely medicinal chemistry or agrochemical intermediates Antimicrobial agent synthesis

Trifluoromethyl-Containing Compounds

The 2-(trifluoromethyl)phenyl group is a hallmark of agrochemicals and pharmaceuticals (e.g., furyloxyfen and chloramben in ). Unlike these linear or monocyclic analogs, the target compound’s tricyclic-urea hybrid may offer improved target specificity due to:

  • Electronic Modulation : The electron-withdrawing trifluoromethyl group adjacent to the urea could stabilize charge-transfer interactions in enzyme binding pockets .

Computational Predictions

highlights agglomerative hierarchical clustering (AHC) for predicting antibacterial activity based on structural similarity. Key distinctions include:

  • Mechanism : β-lactams inhibit cell wall synthesis, whereas the urea group in the target compound may interfere with nucleotide or protein biosynthesis.
  • Resistance Profile : The trifluoromethyl group could mitigate resistance mechanisms common in β-lactam-resistant pathogens .

Preparation Methods

Heterocyclic Annulation via [3 + 2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been employed to construct the azabicyclic component. For example, propargyl-substituted intermediates undergo regioselective [3 + 2] cycloaddition with sodium azide to yield triazole or tetrazole rings integral to the tricyclic framework. A representative protocol involves:

  • Reagents : Propargyl urea intermediate (22ce ), azidomethane (in situ generated), Cu(I) catalyst.
  • Conditions : Acetonitrile, 70°C, 18 hours.
  • Yield : 46% for methyl-substituted triazole 22cg .

Ring-Closing Metathesis (RCM)

Olefin metathesis catalyzed by Grubbs’ catalysts facilitates the formation of the macrocyclic component. For instance, a diene precursor bearing ether and amine functionalities undergoes RCM to yield the 9-oxa-1-azatricyclo[10.4.0.0³,⁸] system. Key parameters include:

  • Catalyst : Grubbs’ 2nd generation.
  • Solvent : Dichloromethane.
  • Temperature : 40°C, 12 hours.

Urea Bond Formation Strategies

The urea linkage between the tricyclic core and the 2-(trifluoromethyl)phenyl group is typically constructed via:

Isocyanate-Amine Coupling

Reaction of 2-(trifluoromethyl)phenyl isocyanate with the tricyclic amine intermediate remains the most widely reported method. Optimization studies reveal:

  • Solvent : Dichloromethane (0.12 M concentration).
  • Stoichiometry : 1:1 molar ratio of isocyanate to amine.
  • Reaction Time : 2–18 hours at room temperature.
  • Yield : 52–68% after chromatographic purification.

Carbamate Intermediate Hydrolysis

Alternative routes involve hydrolysis of carbamate-protected precursors. For example, ethyl 2-[[(tricyclic core)carbamoyl]amino]acetate intermediates undergo basic hydrolysis (NaOH, MeOH/H₂O) to yield the free urea.

Reaction Optimization and Scalability

N-Alkylation Efficiency

Critical to the synthesis is the N-alkylation step for introducing the trifluoromethylphenyl group. General Procedure A from provides a reproducible protocol:

Parameter Value
Solvent Acetonitrile (0.3 M)
Base K₂CO₃ (2 equiv)
Alkylating Agent 2-(Trifluoromethyl)benzyl bromide
Temperature 70°C
Reaction Time 18 hours
Yield 15–46%

Mitsunobu Conditions for Tetrazole Alkylation

The tetrazole ring in related compounds requires Mitsunobu conditions for efficient N-alkylation:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
  • Solvent : THF.
  • Temperature : 0°C to room temperature.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): Key resonances include δ 7.36–7.15 (m, aromatic protons), 6.56 (t, J = 5.2 Hz, urea NH), and 2.53 ppm (s, CF₃ group).
  • LCMS : Characteristic [M + H]⁺ peak at m/z 495.2.

Chromatographic Purity

  • HPLC : >95% purity achieved via Biotage Isolera flash chromatography (0–5% MeOH/DCM gradient).

Industrial Scalability Considerations

Modeling studies of urea synthesis reactors provide insights for scale-up:

Parameter Laboratory Scale Industrial Scale
Pressure Ambient 13–30 MPa
Temperature 70°C 170–200°C
NH₃:CO₂ Ratio 1:1 3:1
Carbamate Conversion 46% 99%

The exothermic nature of urea formation necessitates careful thermal management in continuous flow reactors.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances propose microreactor systems to enhance:

  • Mixing efficiency of immiscible phases.
  • Heat dissipation during exothermic steps.
  • Yield improvement (projected 65–72%).

Enzymatic Urea Formation

Preliminary studies with lipase catalysts demonstrate:

  • Solvent : Ionic liquids.
  • Temperature : 50°C.
  • Conversion : 38% (needs optimization).

Challenges and Limitations

Regioselectivity in Cycloadditions

Non-selective alkylation of tetrazole rings remains problematic, yielding regioisomeric mixtures requiring chromatographic separation.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group necessitates mild basic conditions (pH 8–9) to prevent decomposition during workup.

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